molecular formula C8H6O2S3 B3024317 2-(2-Thienylsulfonyl)thiophene CAS No. 3989-00-2

2-(2-Thienylsulfonyl)thiophene

Cat. No. B3024317
CAS RN: 3989-00-2
M. Wt: 230.3 g/mol
InChI Key: FXHFMWCIVYIUKA-UHFFFAOYSA-N
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Description

“2-(2-Thienylsulfonyl)thiophene” is a chemical compound with the molecular formula C8H6O2S3 . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “2-(2-Thienylsulfonyl)thiophene” consists of a thiophene ring with a sulfonyl group attached . The sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an R group .


Chemical Reactions Analysis

Thiophene compounds, including “2-(2-Thienylsulfonyl)thiophene”, can undergo various types of reactions. These include electrophilic substitution reactions, where thiophene reacts easily with electrophiles due to its π-excessive nature . Nucleophilic and radical substitutions are also possible .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

The biological activity of thiophene-based compounds makes them intriguing for drug development:

Material Science and Corrosion Inhibition

Thiophene derivatives find applications in material science and corrosion prevention:

Safety and Hazards

Thiophene and its derivatives are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for “2-(2-Thienylsulfonyl)thiophene” were not found in the retrieved papers, research into thiophene derivatives continues to be an active area of study. Thiophene-based compounds are important in various fields, including medicine and materials science . Therefore, future research may focus on developing new synthetic strategies, exploring their biological activities, and finding new applications.

properties

IUPAC Name

2-thiophen-2-ylsulfonylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2S3/c9-13(10,7-3-1-5-11-7)8-4-2-6-12-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHFMWCIVYIUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352048
Record name 2-(2-thienylsulfonyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Thienylsulfonyl)thiophene

CAS RN

3989-00-2
Record name 2-(2-thienylsulfonyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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